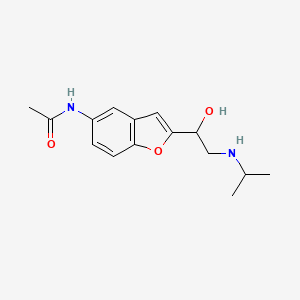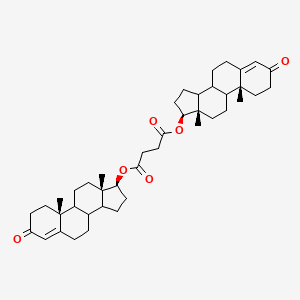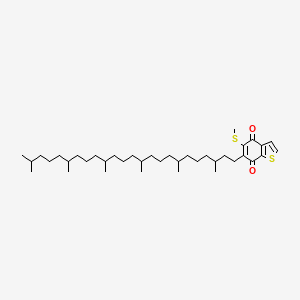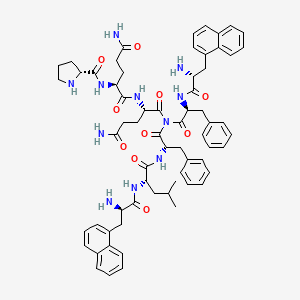
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid
Overview
Description
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid, also known as D-gluconic acid, is a naturally occurring organic acid that is widely used in various scientific research applications. It is a white crystalline powder with a molecular weight of 196.14 g/mol and is soluble in water. In
Mechanism of Action
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid acid acts as a chelating agent by binding to metal ions such as iron, calcium, and magnesium. It forms stable complexes with these metal ions, which are then excreted from the body. This property of this compound acid makes it useful in the treatment of various diseases such as iron overload disorders, osteoporosis, and hypercalcemia.
Biochemical and Physiological Effects:
This compound acid has various biochemical and physiological effects on the body. It helps in the absorption of calcium and magnesium in the body, which are essential for bone health. It also helps in the regulation of blood glucose levels by inhibiting the activity of alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose. This property of this compound acid makes it useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid acid has several advantages for lab experiments such as its stability, solubility, and non-toxicity. It is also readily available and cost-effective. However, it has some limitations such as its low reactivity and specificity towards metal ions. It also requires specific conditions such as pH and temperature for its optimal activity.
Future Directions
There are several future directions for the use of (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid acid in scientific research. One of the future directions is the development of new methods for the synthesis of this compound acid that are more efficient and environmentally friendly. Another future direction is the use of this compound acid as a potential therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, the use of this compound acid in the development of new food additives and industrial products is also a potential future direction.
Conclusion:
In conclusion, this compound acid is a naturally occurring organic acid that has various scientific research applications. It is synthesized through various methods such as enzymatic, microbial, and chemical oxidation. It acts as a chelating agent by binding to metal ions and has various biochemical and physiological effects on the body. It has several advantages for lab experiments but also has some limitations. There are several future directions for the use of this compound acid in scientific research, which makes it a promising area of study.
Scientific Research Applications
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid acid is widely used in various scientific research applications such as food and beverage industry, pharmaceutical industry, and biomedical research. It is used as a food additive to enhance the flavor, texture, and shelf life of food products. In the pharmaceutical industry, it is used as a chelating agent to remove metal ions from the body. In biomedical research, it is used as a substrate for various enzymes such as glucose oxidase and lactate dehydrogenase.
Properties
IUPAC Name |
(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLHXKNIYJWAW-QBTAGHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661882 | |
| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153666-19-4 | |
| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);1-methylimidazole](/img/structure/B1220803.png)





![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)




